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molecular formula C6H7BrN2O B102293 5-Bromo-2-ethoxypyrimidine CAS No. 17758-11-1

5-Bromo-2-ethoxypyrimidine

Cat. No. B102293
M. Wt: 203.04 g/mol
InChI Key: GNSREVHIXMTHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108983B2

Procedure details

5-Bromo-2-chloro-pyrimidine (5.0 g, 25 mmol) is dissolved in ethanol (55 mL) and sodium ethylate (1.81 g, 26.6 mmol) is added in portions. The reaction mixture is stirred for 15 hours at ambient temperature. When the reaction is complete, the solvent is evaporated off, water (200 mL) is added, and then the reaction mixture is extracted with dichloromethane (2×100 mL). The organic phase is dried over Na2SO4, and then evaporated to dryness to yield 5-bromo-2-ethoxy-pyrimidine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:9][CH2:10][O-:11].[Na+]>C(O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:11][CH2:10][CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.81 g
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
ADDITION
Type
ADDITION
Details
water (200 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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